molecular formula C24H30O5 B4290066 7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one

7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one

Cat. No. B4290066
M. Wt: 398.5 g/mol
InChI Key: AEFSLEXCTRWIIO-VAAVBSETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as naringenin chalcone, and it is present in several plants, including citrus fruits, tomatoes, and grapefruits. This compound has attracted the attention of researchers due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of naringenin chalcone is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and to inhibit lipid peroxidation. Moreover, it has been proposed that its anti-inflammatory activity is related to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Naringenin chalcone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Moreover, it has been shown to improve glucose metabolism in obese mice and to reduce the accumulation of fat in the liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using naringenin chalcone in lab experiments is its availability. It can be easily synthesized and purified, and it is relatively inexpensive. Moreover, it has been found to be safe and well-tolerated in animal studies. However, one of the limitations of using naringenin chalcone is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on naringenin chalcone. One of the areas of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Moreover, its anticancer activity is also an area of active research. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications.
Conclusion:
In conclusion, naringenin chalcone is a chemical compound that has attracted the attention of researchers due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities, and it has a protective effect on the liver and improves glucose metabolism. Its availability, safety, and low cost make it a promising compound for further research.

Scientific Research Applications

Naringenin chalcone has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Moreover, it has been found to have a protective effect on the liver and to improve glucose metabolism.

properties

IUPAC Name

7-[(2E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,27H,5,7-8,12,15H2,1-4H3/b17-6?,18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFSLEXCTRWIIO-VAAVBSETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)CCC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Reactant of Route 4
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Reactant of Route 5
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one

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